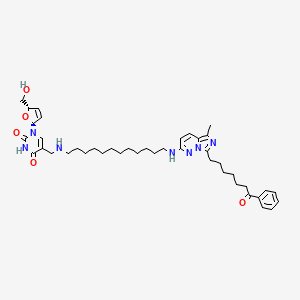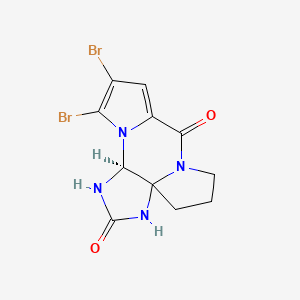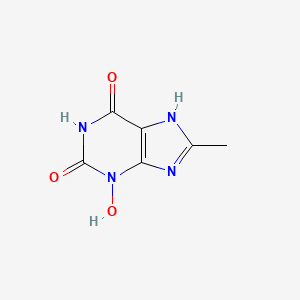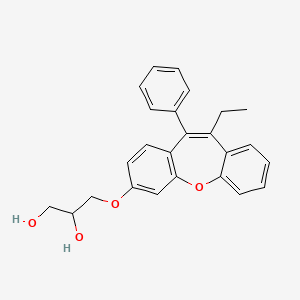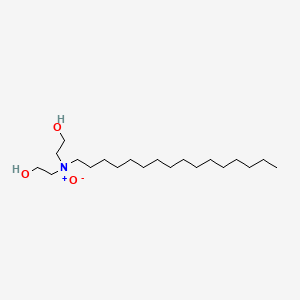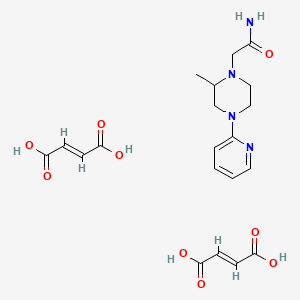
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a conjugated diene system and a piperazine ring, which contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of (E)-but-2-enedioic acid with 2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathway involved.
相似化合物的比较
Similar Compounds
2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetic acid: Similar structure but lacks the conjugated diene system.
N-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide: Similar structure but lacks the (E)-but-2-enedioic acid moiety.
Uniqueness
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide is unique due to its combination of a conjugated diene system and a piperazine ring, which confer distinct reactivity and potential for diverse applications. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable compound in research and industry.
属性
CAS 编号 |
124068-65-1 |
|---|---|
分子式 |
C20H26N4O9 |
分子量 |
466.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-(2-methyl-4-pyridin-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C12H18N4O.2C4H4O4/c1-10-8-16(12-4-2-3-5-14-12)7-6-15(10)9-11(13)17;2*5-3(6)1-2-4(7)8/h2-5,10H,6-9H2,1H3,(H2,13,17);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI 键 |
NGZDYUXQEFTQKP-LVEZLNDCSA-N |
手性 SMILES |
CC1N(CCN(C1)C2=CC=CC=N2)CC(=O)N.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC1CN(CCN1CC(=O)N)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



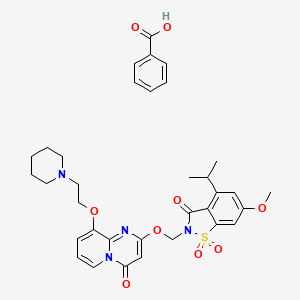
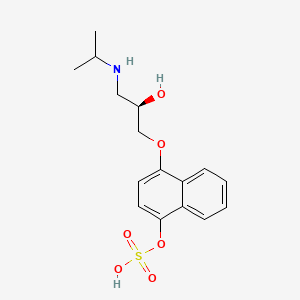
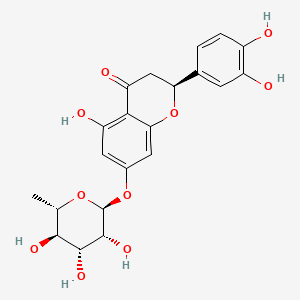
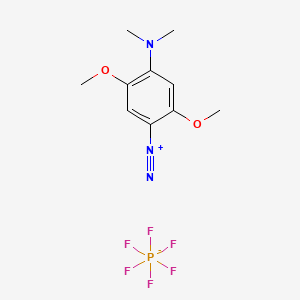

![(2E)-3-ethyl-2-[(2Z)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzoxazole;iodide](/img/structure/B12775782.png)


